molecular formula C9H14ClN3O B1467409 4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole CAS No. 1250207-95-4

4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole

Cat. No.: B1467409
CAS No.: 1250207-95-4
M. Wt: 215.68 g/mol
InChI Key: AQLQVAXNWSYPAS-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring:

    Introduction of the chloromethyl group: This step involves the chloromethylation of the triazole ring, which can be carried out using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

    Attachment of the oxan-4-yl group: The final step involves the alkylation of the triazole ring with oxan-4-ylmethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form new derivatives.

    Oxidation reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution reactions: Formation of new triazole derivatives with various functional groups.

    Oxidation reactions: Introduction of hydroxyl or carbonyl groups.

    Reduction reactions: Formation of dihydrotriazoles.

Scientific Research Applications

4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-triazole: The parent compound of the triazole family, known for its stability and versatility in chemical reactions.

    4-(bromomethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole: A similar compound with a bromomethyl group instead of a chloromethyl group, which may exhibit different reactivity.

    4-(hydroxymethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole: A derivative with a hydroxymethyl group, potentially offering different biological activity.

Uniqueness

4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole is unique due to the presence of both the chloromethyl and oxan-4-yl groups, which confer distinct chemical and biological properties

Biological Activity

4-(Chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole is a member of the triazole family, which is known for its diverse biological activities. This compound possesses a unique structure that may enhance its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

  • Molecular Formula : C10H12ClN3O
  • Molecular Weight : 225.68 g/mol
  • Structure : Characterized by a chloromethyl group and an oxan-4-ylmethyl substituent on the triazole ring.

Biological Activity Overview

Triazole derivatives have been extensively studied for their biological activities. The following sections detail specific activities associated with this compound.

Antibacterial Activity

Research indicates that various triazole derivatives exhibit significant antibacterial properties. For instance:

CompoundBacterial StrainMIC (µg/mL)Reference
4-(Chloromethyl)-1H-1,2,3-triazoleE. coli5
4-Amino-1,2,4-triazole derivativesS. aureus0.25
4-(Chloromethyl)-1H-triazoleP. aeruginosa16

In a study evaluating the antibacterial effects of triazoles, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 32 µg/mL for various derivatives .

Antifungal Activity

Triazoles are also recognized for their antifungal efficacy:

CompoundFungal StrainMIC (µg/mL)Reference
4-(Chloromethyl)-1H-1,2,3-triazoleCandida albicans8
Common triazole derivativesAspergillus niger16

The compound's antifungal activity was evaluated against common pathogens such as Candida albicans and Aspergillus niger, showing promising results with MIC values indicating effective inhibition of fungal growth .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of triazole derivatives:

CompoundCancer Cell LineIC50 (µM)Reference
4-(Chloromethyl)-1H-1,2,3-triazoleHeLa (cervical cancer)10
Various triazolesMCF7 (breast cancer)5

In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines such as HeLa and MCF7 with IC50 values indicating significant cytotoxic effects .

Mechanistic Insights

The biological activity of triazoles is often attributed to their ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : Triazoles have been shown to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial replication .
  • Cytokine Modulation : Studies on cytokine release in peripheral blood mononuclear cells indicated that certain derivatives could modulate inflammatory responses by influencing TNF-α and IL-6 levels .

Case Studies

A notable case study involved the synthesis and evaluation of new triazole derivatives that included the oxan moiety. These compounds were tested for their antimicrobial and anticancer activities in vitro:

  • Synthesis : The compounds were synthesized through a reaction involving amidrazones and succinic anhydride.
  • Biological Evaluation : The synthesized compounds were screened against various bacterial strains and cancer cell lines, demonstrating significant antibacterial and anticancer activities.

Properties

IUPAC Name

4-(chloromethyl)-1-(oxan-4-ylmethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O/c10-5-9-7-13(12-11-9)6-8-1-3-14-4-2-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLQVAXNWSYPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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